Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Description
Scientific Research Applications
Herbicide Development
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate and its analogues have been explored as inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicides. This research led to the discovery of compounds with promising PPO inhibition activity and postemergence herbicidal activity (Jiang et al., 2010).
Antioxidant Research
Compounds related to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, specifically 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, have been synthesized and tested for their antioxidant properties. Some demonstrated significant free-radical scavenging ability (Shakir et al., 2014).
Chemiluminescence Studies
Research involving sulfanyl-substituted bicyclic dioxetanes, which are structurally related to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, has been conducted to explore their base-induced chemiluminescence. This study offers insights into the stability and light-emitting properties of these compounds (Watanabe et al., 2010).
Larvicidal and Antimicrobial Activities
Some novel derivatives, such as 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, were evaluated for their growth inhibition properties against bacterial and fungal pathogens and mosquito larvicidal activity. These compounds have shown potential in these fields (Kumara et al., 2015).
Photophysical Applications
The design and synthesis of novel molecules based on Donor-π-Acceptor strategy, including those with 1,3,4-oxadiazole derivatives, have been explored for their photophysical properties and potential application in fluorescence resonance energy transfer (FRET) (Pujar et al., 2017).
Antitumor Activity
Research into natural product analogs containing a 1,2,4-oxadiazole ring, structurally similar to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, has shown that some compounds exhibit significant antitumor activity against various cell lines (Maftei et al., 2013).
properties
IUPAC Name |
tert-butyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2,3)18-9(15)7-19-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBEZJORBUVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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